2-Azetidin-3-YL-propan-2-OL
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Description
2-Azetidin-3-YL-propan-2-OL, also known as 2-(azetidin-3-yl)propan-2-ol, is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 and 151.63 when it is in the form of a hydrochloride . The compound is typically stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for 2-Azetidin-3-YL-propan-2-OL is1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3
. The canonical SMILES representation is CC(C)(O)C1CNC1
. These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Azetidin-3-YL-propan-2-OL has a molecular weight of 115.18 and 151.63 when it is in the form of a hydrochloride . It has a topological polar surface area of 32.3 Ų . The compound is typically stored at temperatures between 0-8°C .properties
IUPAC Name |
2-(azetidin-3-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIUUDTUYLMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)propan-2-ol |
Citations
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